molecular formula C15H9F3N2O B2744537 2-Phenoxy-3-(trifluoromethyl)quinoxaline CAS No. 338773-58-3

2-Phenoxy-3-(trifluoromethyl)quinoxaline

Cat. No. B2744537
CAS RN: 338773-58-3
M. Wt: 290.245
InChI Key: QTOFGGYJTGYPHM-UHFFFAOYSA-N
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Description

“2-Phenoxy-3-(trifluoromethyl)quinoxaline” is a chemical compound with the molecular formula C15H9F3N2O . It has an average mass of 290.240 Da and a monoisotopic mass of 290.066711 Da .


Synthesis Analysis

The synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines, including this compound, has been achieved starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one . A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoxaline core with a phenoxy group at the 2-position and a trifluoromethyl group at the 3-position .

Scientific Research Applications

Neuroprotective Applications

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has shown potential as a neuroprotectant against cerebral ischemia. It is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrating protection against global ischemia even when administered two hours post-ischemic challenge (Sheardown et al., 1990).

Optical and Morphological Studies

Tri-fluoromethyl substituted quinoxaline derivatives exhibit unique optical properties such as absorption, emission, quantum yield, and aggregation-induced emission (AIE), due to their structure that supports restricted intramolecular rotation. These derivatives have been synthesized and characterized, displaying fluorescence in both solid state and AIE state, attributed to the presence of electron-withdrawing trifluoromethyl groups (Rajalakshmi & Palanisami, 2020).

Analytical Reagent Applications

Quinoxaline-2-carboxylic acid and its derivatives have been studied as analytical reagents for the determination of metal ions like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). These compounds allow for the gravimetric determination of these metals, demonstrating their utility in analytical chemistry applications (Dutt, Sanayal, & Nag, 1968).

Catalysis and Synthesis

Quinoxaline derivatives have been used as ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, indicating their potential in synthetic organic chemistry and catalysis. These ligands have facilitated the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Pesticidal Activities

Quinoxaline derivatives have been explored for their pesticidal activities. These compounds exhibited herbicidal, fungicidal, and insecticidal activities, with some acting as potent inhibitors of protoporphyrinogen oxidase, a key enzyme in the biosynthesis pathway of heme, chlorophyll, and other tetrapyrroles (Liu et al., 2020).

Future Directions

Quinoxaline derivatives, including “2-Phenoxy-3-(trifluoromethyl)quinoxaline”, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials . Therefore, future research directions may include the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

2-phenoxy-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)13-14(21-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)19-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFGGYJTGYPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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